molecular formula C16H22N4S2 B2753357 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105225-75-9

2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2753357
CAS No.: 1105225-75-9
M. Wt: 334.5
InChI Key: CLJJBMDQEPHJDU-UHFFFAOYSA-N
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Description

2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butylthio group at position 2 and a 4-phenylpiperazinyl moiety at position 3. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticonvulsant, antimicrobial, and antitumor activities .

Properties

IUPAC Name

2-butylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S2/c1-2-3-13-21-16-18-17-15(22-16)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJJBMDQEPHJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 4-phenylpiperazine with a suitable thiadiazole precursor. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anxiolytic agent and its activity against certain types of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to the observed biological effects. For example, its anxiolytic activity may be due to its interaction with serotonin or dopamine receptors in the brain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

  • Thiadiazole vs. Oxadiazole Analogs: The synthesis of 2-(butylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole () highlights the impact of replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole).

Substituent Modifications

  • Phenylpiperazine vs. Aryl/Amino Groups: The phenylpiperazine substituent in the target compound contrasts with analogs bearing aryl (e.g., 4-nitrophenyl) or amino groups (e.g., 5-(2-hydroxyphenyl)-2-amino-1,3,4-thiadiazole) .

Anticonvulsant Activity

  • Compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide demonstrated 100% effectiveness in the maximal electroshock (MES) model, attributed to the hydrophobic benzothiazole domain and nitrophenyl group enhancing blood-brain barrier penetration . The target compound’s butylthio group may similarly improve lipophilicity but lacks direct activity data.

Antimicrobial Activity

  • Derivatives like 3-间硝基苯基/对硝基苯基-6-芳基-1,2,4-三唑并[3,4-b]-1,3,4-噻二唑 showed significant inhibition against Staphylococcus aureus and E. coli due to nitro groups enhancing electrophilic interactions with microbial enzymes .

Data Table: Key Structural and Functional Comparisons

Compound Name (Example) Core Structure Key Substituents Reported Activity Key Findings Reference
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole 1,3,4-thiadiazole Butylthio, 4-phenylpiperazinyl Not explicitly reported High lipophilicity; safety protocols
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-oxadiazole Nitrophenyl, thione Not explicitly reported Synthesized via cyclization
2-[(6-Fluoro-benzothiazole)amino]-N-[5-(4-nitrophenyl)-thiadiazol-2-yl] acetamide 1,3,4-thiadiazole Benzothiazole, nitrophenyl Anticonvulsant (100% MES) Enhanced BBB penetration
3-间硝基苯基-6-芳基-1,2,4-三唑并[3,4-b]-噻二唑 Fused triazole-thiadiazole Nitrophenyl, aryl Antimicrobial Inhibits S. aureus and E. coli

Biological Activity

2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound known for its diverse biological activities. This compound features a thiadiazole ring, a butylthio group, and a phenylpiperazine moiety, which contribute to its potential pharmacological properties. Thiadiazoles are recognized in medicinal chemistry for their roles as scaffolds in developing various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

Chemical Structure and Synthesis

The chemical structure of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is represented as follows:

C16H22N4S2\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{S}_{2}

The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones under acidic or basic conditions. Common catalysts include hydrochloric acid or sodium hydroxide, and purification is achieved through recrystallization or chromatography.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds structurally similar to 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific growth factors and enzymes critical for tumor progression. In vitro studies have reported IC50 values indicating potent activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

CompoundCell LineIC50 (μM)
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazoleMCF-729
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazoleHeLa73

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Anxiolytic Effects

Another area of interest is the anxiolytic potential of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole. Its interaction with serotonin and dopamine receptors in the brain may mediate anxiety-reducing effects. This makes it a candidate for further exploration in treating anxiety disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

  • Anticancer Studies : A study evaluating various thiadiazole compounds found that modifications to the thiadiazole ring significantly influenced their cytotoxicity against cancer cell lines. Compounds with higher lipophilicity showed enhanced activity due to better membrane permeability .
  • Antimicrobial Studies : Another investigation into thiadiazoles revealed that certain derivatives exhibited broad-spectrum antimicrobial activity. The presence of sulfur in the thiadiazole ring was noted to enhance interaction with microbial targets .
  • Structure-Activity Relationship (SAR) : Research on SAR has indicated that minor structural modifications can lead to significant changes in biological activity. For instance, substituents on the phenylpiperazine moiety were found to play a crucial role in determining the compound's overall efficacy against specific biological targets .

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